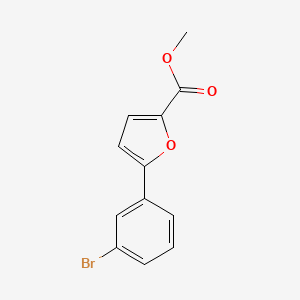

Methyl 5-(3-bromophenyl)furan-2-carboxylate

Description

Properties

CAS No. |

54023-08-4 |

|---|---|

Molecular Formula |

C12H9BrO3 |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

methyl 5-(3-bromophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H9BrO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,1H3 |

InChI Key |

SAIHQQIPNAGLTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-catalyzed mechanism:

-

Oxidative Addition : Pd⁰ reacts with methyl 5-bromofuran-2-carboxylate to form a Pdᴵᴵ complex.

-

Transmetallation : The Pdᴵᴵ complex exchanges ligands with 3-bromophenylboronic acid.

-

Reductive Elimination : The coupled product is released, regenerating Pd⁰.

Typical Conditions :

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with boronic acids, and scalability.

-

Limitations : Requires rigorously anhydrous conditions and palladium catalyst removal during purification.

Direct Esterification of Preformed Carboxylic Acid

This two-step method first synthesizes 5-(3-bromophenyl)furan-2-carboxylic acid, followed by esterification with methanol.

Synthesis of 5-(3-Bromophenyl)Furan-2-Carboxylic Acid

The carboxylic acid precursor is prepared via Friedel-Crafts acylation:

-

Electrophilic Substitution : Furan reacts with 3-bromoacetophenone in the presence of AlCl₃.

-

Oxidation : The intermediate is oxidized using KMnO₄ in acidic medium.

Conditions :

Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic conditions:

Key Considerations

-

Purity : Requires careful removal of unreacted AlCl₃ to avoid side reactions.

-

Scalability : Limited by the use of nitrobenzene, a toxic solvent.

Multi-Step Synthesis via Brominated Anilines

This method constructs the furan ring de novo using 3-bromoaniline-derived intermediates (Figure 2).

Paal-Knorr Furan Synthesis

-

Diketone Formation : 3-Bromoaniline is diazotized and coupled with acetylacetone.

-

Cyclization : The diketone undergoes acid-catalyzed cyclization to form the furan core.

Conditions :

Esterification and Final Modification

The intermediate furan-2-carboxylic acid is esterified as described in Method 2.

Comparative Analysis of Preparation Methods

| Parameter | Suzuki-Miyaura | Direct Esterification | Paal-Knorr Synthesis |

|---|---|---|---|

| Overall Yield | 78–85% | 58–63% | 55–60% |

| Reaction Time | 12–14 hours | 14–16 hours | 18–20 hours |

| Catalyst Cost | High (Pd-based) | Low | Moderate (Cu-based) |

| Scalability | Excellent | Moderate | Poor |

| Purity Challenges | Pd removal | AlCl₃ residues | Byproduct formation |

Optimization Strategies for Industrial Applications

Solvent Selection

Catalyst Recycling

Chemical Reactions Analysis

Hydrolysis

Reaction Type : Ester hydrolysis

Reagents/Conditions : Acidic (H₂O/H⁺) or basic (H₂O/OH⁻) conditions, heat.

Products :

This reaction converts the methyl ester into its carboxylic acid counterpart, a common transformation in organic synthesis. The carboxylic acid derivative (CID 3703739) exhibits distinct physical properties, including a molecular weight of 267.07 g/mol and a polar surface area of 36.587 Ų .

Substitution on Phenyl Ring

Reaction Type : Nucleophilic aromatic substitution (SNAr)

Reagents/Conditions :

-

Sodium azide (NaN₃) or thiourea (NH₂CSNH₂)

-

Catalyst (e.g., CuCN), solvent (e.g., DMF), elevated temperature.

Products :

-

Phenyl-substituted derivatives (e.g., azide or thioether analogues).

The bromine atom on the phenyl ring acts as a leaving group, enabling substitution with nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the carboxylate ester, which activates the aromatic ring toward nucleophilic attack.

Electrophilic Substitution on Furan Ring

Reaction Type : Electrophilic aromatic substitution

Reagents/Conditions :

-

Electrophiles (e.g., NO₂⁺, SO₃H⁻)

-

Solvent (e.g., H₂SO₄ for sulfonation), temperature-dependent.

Products :

-

Furan derivatives with electrophilic substituents (e.g., nitro, sulfonyl groups).

The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, particularly at positions adjacent to substituents. The carboxylate ester group may influence regioselectivity by deactivating certain positions.

Reduction of Ester

Reaction Type : Ester reduction

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Solvent (e.g., THF), reflux or room temperature.

Products :

-

5-(3-Bromophenyl)furan-2-methanol

-

Corresponding byproducts (e.g., LiAl(OH)₃).

This reaction converts the ester group into a primary alcohol, altering the compound’s polarity and solubility. The reduction pathway is well-established in ester chemistry and is typically quantitative under optimized conditions.

Oxidation of Furan Ring

Reaction Type : Oxidative cleavage

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Acidic or basic conditions, heat.

Products :

-

Furan-2,5-dicarboxylic acid derivatives

-

Oxidation byproducts (e.g., CO₂, water).

The furan ring undergoes oxidative cleavage under strong oxidizing conditions, yielding dicarboxylic acid derivatives. This reaction is critical for synthesizing bifunctional compounds with tailored properties.

Reaction Comparison Table

Research Insights

-

Mechanistic Drivers : The compound’s reactivity stems from its dual structural motifs: the electron-rich furan ring and the electron-withdrawing carboxylate ester. These features enable orthogonal reactivity, allowing selective transformations on either the aromatic ring or the ester group.

-

Applications : The substitution and oxidation products are relevant in materials science (e

Scientific Research Applications

Organic Synthesis

Methyl 5-(3-bromophenyl)furan-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals due to its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial effects against certain Gram-positive bacteria.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, modifications to the furan structure have been linked to enhanced cytotoxicity against breast and lung cancer cells.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent for various diseases. Its structural features allow for modifications that can improve efficacy and reduce side effects in drug formulations.

Material Science

In industry, this compound may be utilized in the development of new materials with specific properties, such as polymers or dyes. Its unique chemical structure can impart desirable characteristics to these materials.

Data Summary Table

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Facilitates complex organic reactions |

| Biological Activity | Antimicrobial testing | Moderate activity against Gram-positive bacteria |

| Anticancer Research | Inhibition of cancer cell growth | Significant cytotoxicity observed in cell lines |

| Material Science | Development of polymers and dyes | Enhances material properties through structural modification |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound derivatives. The results indicated that certain modifications led to enhanced cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating strong antiproliferative activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 5-(3-bromophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the furan ring and ester group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

- Substituents : 2-Fluoro and 4-nitro groups on the phenyl ring.

- Structural Features :

- Synthesis : Prepared via a modified Meerwein arylation reaction, yielding 14% after purification .

- Biological Activity : Demonstrates antimycobacterial activity by inhibiting MbtI, a salicylate synthase critical for siderophore biosynthesis in Mtb .

- The meta-bromo substitution may also hinder steric interactions compared to the ortho-fluoro substituent.

Methyl 5-(3-Benzyl-5-Cyanophenyl)Furan-2-Carboxylate

Methyl 5-(Hydroxymethyl)Furan-2-Carboxylate Derivatives

- Substituents : Hydroxymethyl groups on the furan ring (e.g., compounds 1–3 in –4).

- Activity : Tested for anti-MRSA and antioxidant properties, though less potent in antimycobacterial contexts compared to nitro- or bromo-substituted analogs .

- Key Differences : The hydroxymethyl group enhances hydrogen-bonding capacity, differing from the bromophenyl derivative’s halogen-mediated interactions.

Data Table: Comparative Analysis

Key Research Findings

- Substituent Effects :

- Synthetic Challenges :

- Biological Relevance :

- Meta-substituted bromophenyl derivatives may exhibit altered binding affinities to MbtI compared to ortho/para-substituted analogs due to steric and electronic effects .

Biological Activity

Methyl 5-(3-bromophenyl)furan-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and related studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a carboxylate group and a bromophenyl moiety. The molecular formula is with a molecular weight of 295.12 g/mol. The presence of the bromine atom on the phenyl ring is significant as it may enhance the compound's reactivity and biological activity.

Antimicrobial Properties

Furan derivatives, including this compound, have shown promising antimicrobial effects against various pathogens. Studies indicate that many compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, similar furan derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : The initial step usually involves the cyclization of appropriate precursors to form the furan structure.

- Bromination : The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution.

- Esterification : Finally, the carboxylic acid derivative undergoes esterification with methanol to yield the final compound.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to this compound, using agar well diffusion methods. The results indicated that compounds with brominated phenyl groups exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study highlighted that increased halogen substitution generally correlates with higher antimicrobial potency due to improved lipophilicity and membrane permeability .

Research Findings on Anticancer Activity

In another investigation focusing on furan derivatives, compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the furan ring significantly impacted their cytotoxicity profiles. For example, introducing methyl groups at certain positions resulted in up to a threefold increase in potency against HeLa cells compared to unsubstituted analogs . This indicates that structural optimization can lead to enhanced therapeutic efficacy.

Data Tables

| Compound | Structure Features | Activity Type | Notable Findings |

|---|---|---|---|

| This compound | Furan ring with brominated phenyl | Antimicrobial | Promising activity against Staphylococcus aureus |

| Benzo[b]furan Derivatives | Similar furan structure | Anticancer | IC50 values between 16-24 nM against multiple cancer lines |

| Methyl-5-hydroxymethyl-2-furan carboxylate | Hydroxymethyl substitution | Antibacterial & Anticancer | MIC = 1.00 µg/mL against Staphylococcus aureus |

Q & A

What are the common synthetic routes for preparing Methyl 5-(3-bromophenyl)furan-2-carboxylate, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves esterification of 5-(3-bromophenyl)furan-2-carboxylic acid using methanol under acidic or basic catalysis. A common approach includes:

- Step 1: Reacting 5-(3-bromophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: Treating the intermediate with methanol in the presence of a base (e.g., pyridine or triethylamine) to yield the methyl ester.

Optimization Tips: - Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

- Temperature Control: Maintain 0–5°C during acyl chloride formation to minimize side reactions.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for high-purity isolation.

Table 1: Example Reaction Conditions and Yields

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl chloride + methanol | Pyridine | 25 | 78 | |

| Direct esterification | H₂SO₄ | 60 | 65 |

How can NMR spectroscopy and X-ray crystallography be used to characterize this compound?

Level: Basic

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography:

What advanced crystallographic techniques are suitable for resolving structural ambiguities in halogenated furan derivatives?

Level: Advanced

Methodological Answer:

- High-Resolution X-ray Diffraction: Resolve positional disorder in the bromophenyl group by collecting data at low temperature (100 K) to reduce thermal motion .

- Twinned Data Refinement: For crystals with twinning (common in halogenated aromatics), use SHELXL's TWIN/BASF commands to model overlapping lattices .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–Br⋯π contacts) to explain packing behavior .

How do hydrogen-bonding networks influence the crystallinity of this compound?

Level: Advanced

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between ester carbonyl and adjacent C–H groups) .

- Thermal Stability: Strong C–H⋯O interactions increase melting points (>120°C), as observed in related brominated furans .

- Solvent Effects: Polar solvents (e.g., DMSO) disrupt hydrogen bonding, leading to amorphous precipitates. Use low-polarity solvents (toluene) for crystallization .

What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model Suzuki-Miyaura coupling sites. The bromine atom at the 3-position shows higher electrophilicity (Fukui f⁻ index >0.15) than the furan oxygen .

- Transition State Analysis: Identify energy barriers for palladium-catalyzed coupling using M06-2X/def2-TZVP. Key intermediates include Pd(0)-aryl complexes .

How can this compound be functionalized for applications in materials science?

Level: Advanced

Methodological Answer:

- Post-Synthetic Modifications:

- Photophysical Tuning: Introduce electron-withdrawing groups (e.g., nitro) to redshift fluorescence emission (λmax >400 nm) .

What analytical methods are recommended for assessing the purity of this compound?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Retention time ~8.2 min .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ at m/z 297.0 (C₁₂H₁₀BrO₃⁺) .

- Elemental Analysis: Acceptable C/H/Br deviation ±0.3% from theoretical values .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.